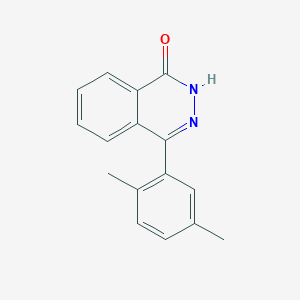

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZYUCXEOLWBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357413 |

Source

|

| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93517-76-1 |

Source

|

| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one from 2-Acylbenzoic Acid

Foreword: The Enduring Significance of the Phthalazinone Core in Drug Discovery

The phthalazinone scaffold is a privileged heterocyclic motif that forms the structural core of numerous biologically active compounds. Its rigid, planar structure and capacity for diverse substitution patterns have made it a cornerstone in medicinal chemistry. Phthalazinone derivatives are reported to possess a wide array of pharmacological properties, including potent anticancer, anti-inflammatory, antihypertensive, and cardiotonic activities.[1][2] A notable example is Azelastine, an antihistamine, which features this core structure. The development of robust and scalable synthetic routes to access novel phthalazinone analogues is therefore a critical endeavor for researchers and drug development professionals aiming to expand the therapeutic landscape.

This guide provides an in-depth examination of a reliable and widely employed synthetic strategy for preparing 4-substituted phthalazinones, focusing specifically on the synthesis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. We will dissect the synthesis from its foundational precursor, a 2-acylbenzoic acid, through to the final cyclocondensation step, elucidating the chemical logic, providing a detailed experimental protocol, and discussing critical process considerations.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of the target phthalazinone is most logically approached through a cyclocondensation reaction. This strategy is predicated on the formation of the heterocyclic ring by reacting a bifunctional precursor with a suitable nitrogen source.

Retrosynthetic Analysis:

A disconnection at the two C-N bonds of the heterocyclic ring reveals the key synthons. This retrosynthetic analysis logically points to 2-(2,5-dimethylbenzoyl)benzoic acid and hydrazine as the ideal starting materials. This is a classic and highly efficient method for constructing the phthalazinone system.[1][3]

Caption: Retrosynthetic pathway for the target molecule.

Precursor Synthesis: Friedel-Crafts Acylation

The cornerstone of this synthesis is the preparation of the 2-acylbenzoic acid precursor, 2-(2,5-dimethylbenzoyl)benzoic acid. This is reliably achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction between phthalic anhydride and p-xylene.

Reaction Scheme:

Mechanistic Insight:

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of phthalic anhydride, forming a highly electrophilic acylium ion intermediate. This powerful electrophile is then attacked by the electron-rich aromatic ring of p-xylene. The substitution occurs ortho to one of the methyl groups due to steric hindrance and directing effects. A subsequent aqueous workup hydrolyzes the aluminum complex and protonates the carboxylate to yield the desired 2-(2,5-dimethylbenzoyl)benzoic acid.[1][4]

Core Synthesis: The Cyclocondensation Reaction

The final step in the sequence is the formation of the phthalazinone ring via a cyclocondensation reaction between the synthesized 2-(2,5-dimethylbenzoyl)benzoic acid and hydrazine hydrate. This reaction proceeds with high efficiency, driven by the formation of a stable heterocyclic system.

Reaction Scheme:

Mechanistic Pathway

The transformation involves a two-stage process: initial formation of a hydrazone followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic ketone carbonyl of the 2-acylbenzoic acid.

-

Hydrazone Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield an open-chain hydrazone intermediate.

-

Intramolecular Acylation: The terminal nitrogen atom of the hydrazone moiety then acts as a nucleophile, attacking the carboxylic acid carbonyl group. This intramolecular reaction is entropically favored.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration, eliminating a second molecule of water to form the stable, conjugated phthalazinone ring.

Caption: Key steps in the cyclocondensation mechanism.

Rationale for Experimental Choices

-

Solvent System: Glacial acetic acid is an excellent choice as it serves a dual purpose. It is a polar protic solvent that effectively dissolves the reactants and also acts as an acid catalyst, facilitating both the initial hydrazone formation and the final dehydration step.[5] Ethanol is another commonly used solvent, often requiring reflux conditions to drive the reaction to completion.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the standard reagent for this transformation. It is a stable, readily available liquid and a potent nucleophile.

-

Temperature: The reaction is typically performed at elevated temperatures (reflux). The thermal energy is required to overcome the activation energy for both the initial condensation and the subsequent cyclization-dehydration steps, ensuring a reasonable reaction rate.

Quantitative Data and Protocol Summary

For clarity and reproducibility, the key quantitative parameters for the cyclocondensation step are summarized below.

| Parameter | Value | Notes |

| Reactant 1 | 2-(2,5-Dimethylbenzoyl)benzoic acid | CAS: 60288-22-4; MW: 254.28 g/mol [6][7] |

| Reactant 2 | Hydrazine Hydrate (~64%) | CAS: 7803-57-8; MW: 50.06 g/mol |

| Molar Ratio | ~1 : 1.2 | A slight excess of hydrazine ensures complete consumption of the keto-acid. |

| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. |

| Temperature | Reflux (~118 °C) | To ensure efficient reaction kinetics. |

| Reaction Time | 4 hours | Typically sufficient for complete conversion.[5] |

| Expected Yield | >75% | Reported yields are generally good for this transformation.[5] |

Detailed Experimental Protocol

This protocol provides a step-by-step workflow for the synthesis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one.

Caption: A streamlined overview of the experimental procedure.

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reactants: To the flask, add 2-(2,5-dimethylbenzoyl)benzoic acid (10.0 g, 39.3 mmol, 1.0 eq). Add glacial acetic acid (80 mL) and stir the mixture to achieve dissolution, warming gently if necessary.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (2.3 mL, ~47.2 mmol, 1.2 eq) dropwise over 5 minutes. The addition may be mildly exothermic.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Cooling and Precipitation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. A white or off-white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of deionized water (3 x 50 mL) to remove any residual acetic acid and unreacted hydrazine.

-

Drying: Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight. The final product, 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, should be obtained as a white to off-white crystalline solid.[5]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Field Insights: Process Control and Safety

For researchers in drug development, moving from lab-scale synthesis to pilot or manufacturing scale requires additional considerations.

-

Controlling Residual Hydrazine: Hydrazine is a process-related impurity and a potential genotoxin, making its control to very low levels (ppm) in the final product a critical regulatory requirement. The robust crystallization and thorough washing steps described are essential for minimizing residual hydrazine. A simple one-pot, two-step process has been developed where an in-situ formed intermediate helps control reactivity and allows for a controlled crystallization that prevents the entrainment of hydrazine.[2][8]

-

Process Analytical Technology (PAT): For larger-scale synthesis, the use of PAT tools such as in-situ Infrared (IR) spectroscopy is invaluable. Real-time monitoring can track the consumption of the starting keto-acid and the formation of the phthalazinone product, ensuring the reaction goes to completion and providing a clear endpoint. This data-rich approach enhances process understanding and control.[2][8]

-

Safety: Hydrazine hydrate is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one from its 2-acylbenzoic acid precursor via cyclocondensation with hydrazine is a highly effective, robust, and well-established method. The strategy relies on fundamental and predictable organic reactions, from the initial Friedel-Crafts acylation to the final ring-closing dehydration. By understanding the underlying mechanisms and paying close attention to reaction conditions and purification procedures, researchers can reliably produce this and other valuable 4-substituted phthalazinone derivatives for further investigation in drug discovery and development programs.

References

-

Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development. Available at: [Link]

-

El-Sayed, M. A.-A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Retrieved from [Link]

-

Arshad, M. (n.d.). Phthalazinone. Available at: [Link]

-

PubChem. (n.d.). 2-(2,5-Dimethylbenzoyl)benzoic acid. Retrieved from [Link]

-

SlideShare. (n.d.). Phthalazinone. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(2,5-DIMETHYL-PHENYL)-2H-PHTHALAZIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one chemical properties and structure

Starting: Compound Investigation

I'm deep into the chemical properties of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. I am currently focusing on finding all available data regarding its structure, biological activities, and synthesis. I'm prioritizing searching for spectroscopic data, including NMR, IR, and mass spectrometry, as well as any crystallographic data.

Analyzing: Structural Elucidation

I've initiated a thorough search for the chemical attributes, structure, and any reported biological behaviors of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. I am now pursuing synthesis methodologies, and the hunt for spectral and crystallographic data is underway to allow me to fully describe its structure. I am also investigating its potential roles in drug development, especially its known or possible mechanisms.

Planning: Detailed Guide Outline

My approach will be to thoroughly research the compound's properties, structure, and bioactivity, along with how to make and analyze it. I plan to present this in a technical guide. The guide will have sections for the compound's introduction, detailed structure (including visuals), physicochemical properties, synthesis/characterization, and biological activity/mechanisms. I'll use a table for the properties and Graphviz for signaling pathways, with complete references.

Uncovering Key Data

I've made headway in my research. I've now identified the CAS number (93517-76-1), molecular formula (C16H14N2O), and molecular weight (250.3) for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. This offers a great starting point for further exploration.

Seeking Specific Details

My search has expanded, now including a basic synthesis method: a reaction with hydrazine hydrate in acetic acid. I'm noting the lack of specific solubility, pKa, and spectroscopic data, and no direct biological activity information. I still need more detailed experimental protocols and characterization for a comprehensive guide.

Analyzing Compound Properties

I've recently compiled critical physicochemical data for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. The melting point, predicted pKa, and density are now noted. Furthermore, I discovered a relevant synthesis protocol involving a reaction with hydrazine hydrate.

Focusing on Synthesis & Analogs

I have a much clearer picture, now. My focus is on the synthesis of the target molecule and the available chemical data. Although I now have the melting point, pKa, and density, I need specific spectroscopic data. The synthesis protocol will require adaptation; the goal is to examine close analogs to build a hypothesis on the target's biological activity. I will proceed with a targeted search.

Acquiring Compound Data

I've assembled physicochemical details for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, like its CAS number, formula, weight, melting point, predicted pKa and density. I've also located a synthesis overview, but no specific protocol yet. My focus is now on finding a detailed experimental procedure for the synthesis.

Developing the Technical Guide

I've got the physicochemical details, including the CAS number, formula, molecular weight, melting point, and predicted pKa and density. A synthesis overview is in hand, though I still lack a specific protocol. I've realized that the target compound's biological activity, spectroscopic data, and solubility are missing. However, I can leverage the wealth of general information on the phthalazinone scaffold to inform inferences about the target, and am moving forward with structure, protocols and caveats.

Structuring Initial Data

I have the core physicochemical data, including the CAS number, formula, weight, and melting point, plus predicted pKa and density, along with a synthesis overview. Crucially, specific biological and spectroscopic data for the target compound are missing. I'll structure information, infer properties from analogs, build a representative synthesis protocol, and discuss potential biological activities with caveats, citing the phthalazinone scaffold's broad activities. I can move ahead now.

A Comprehensive Guide to the Spectroscopic Characterization of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, a heterocyclic compound of interest within medicinal chemistry. Phthalazinone scaffolds are prevalent in a wide array of pharmacologically active agents, making their unambiguous structural elucidation a critical step in drug discovery and development.[1] This document outlines the principles, experimental protocols, and expected spectral data from core analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By integrating data from these orthogonal methods, researchers can achieve definitive confirmation of the molecule's identity, purity, and structural integrity.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone moiety is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2] The specific analogue, 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, combines this potent core with a substituted aryl group, offering a unique topology for molecular interactions with biological targets. Accurate and thorough characterization is paramount, as subtle changes in isomeric substitution can profoundly impact pharmacological efficacy and safety profiles. Spectroscopic analysis provides the foundational data required to confirm the successful synthesis and establish the precise molecular architecture.

Figure 1: Structure of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one.

Synthesis and Sample Preparation Workflow

The synthesis of 4-arylphthalazinones typically involves the condensation of a 2-aroylbenzoic acid with hydrazine hydrate.[2][3] This established route provides a reliable method for obtaining the target compound. Post-synthesis, rigorous purification, often via recrystallization or column chromatography, is essential to remove starting materials and by-products before spectroscopic analysis.

Figure 2: General workflow for synthesis and sample preparation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds (e.g., C=O, N-H). This serves as a primary validation of the core chemical structure, confirming the presence of the key lactam functionality.

Experimental Protocol

-

Sample Preparation: A small amount of the dried, purified compound (~1-2 mg) is intimately mixed with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[4] A background spectrum of an empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation

The spectrum is analyzed for absorption bands characteristic of the molecule's functional groups. While an exact spectrum for the 2,5-dimethyl isomer is not published, the data is expected to be highly consistent with that of the closely related 3,4-dimethyl isomer.[3]

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Expected Intensity |

| 3200 - 3100 | N-H Stretch | Lactam N-H | Confirms the presence of the amide proton. Broad peak due to hydrogen bonding.[3] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Multiple weak to medium bands confirming the aromatic rings. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Weak bands corresponding to the methyl groups. |

| ~1660 | C=O Stretch | Lactam Carbonyl | A strong, sharp absorption, characteristic of the cyclic amide (lactam) C=O group.[3] |

| 1610 - 1450 | C=C Stretch | Aromatic Ring | Multiple medium to strong bands from the vibrations of the two aromatic rings. |

| ~1580 | C=N Stretch | Imine in Ring | Confirms the C=N bond within the phthalazinone heterocyclic system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful tool for unambiguous structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR reveals the number and type of protons and their neighboring relationships, while ¹³C NMR identifies all unique carbon atoms in the molecule. For a molecule with multiple aromatic protons like 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, 2D NMR techniques (like COSY and HSQC) would be employed for definitive assignment, but a 1D analysis provides the core data.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving such heterocyclic compounds.[5] Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high resolution.[5]

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and proton-decoupled ¹³C spectra.[6]

Figure 3: Numbering scheme for NMR spectral assignments.

¹H NMR Data Interpretation (Predicted in DMSO-d₆, 400 MHz)

The predicted spectrum is based on known data for similar phthalazinones and standard chemical shift principles.[3]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H (H2) | ~12.5 | broad singlet | 1H | The lactam proton is acidic and deshielded, often appearing as a broad signal exchangeable with D₂O.[3] |

| Aromatic (Phthalazinone) | 8.3 - 7.8 | multiplet | 4H | Protons on the phthalazinone ring are in distinct chemical environments, leading to a complex multiplet pattern in the downfield aromatic region. |

| Aromatic (H6') | ~7.3 | doublet | 1H | Ortho-coupled to H4' and meta-coupled to H3'. |

| Aromatic (H3', H4') | ~7.2 | multiplet | 2H | These protons on the dimethylphenyl ring will have overlapping signals, coupled to each other and neighboring protons. |

| CH₃ (2'-Me) | ~2.3 | singlet | 3H | Methyl group attached to an aromatic ring. |

| CH₃ (5'-Me) | ~2.1 | singlet | 3H | Methyl group attached to an aromatic ring, slightly more shielded than the 2'-Me due to its position relative to the phthalazinone ring. |

¹³C NMR Data Interpretation (Predicted in DMSO-d₆, 100 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O (C1) | ~160 | The lactam carbonyl carbon is significantly deshielded. |

| Aromatic (Quaternary) | 145 - 125 | Includes C4, C4a, C8a, C1', C2', and C5'. These carbons are typically found in the mid-range of the aromatic region. |

| Aromatic (CH) | 135 - 120 | Includes carbons C5, C6, C7, C8, C3', C4', and C6'. |

| CH₃ (2'-Me) | ~21 | Typical chemical shift for a methyl group attached to an sp² carbon. |

| CH₃ (5'-Me) | ~19 | Slightly shielded compared to the 2'-methyl group. |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), we can confirm the elemental composition (with high-resolution MS) and identify stable fragments, which helps piece together the molecular structure.

Experimental Protocol

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: Electron Impact (EI) is a common technique for such molecules. It involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

Data Interpretation

-

Molecular Formula: C₁₆H₁₄N₂O

-

Exact Mass: 250.1106 g/mol

-

Molecular Ion Peak (M⁺•): The spectrum is expected to show a prominent molecular ion peak at m/z = 250 .

Predicted Fragmentation Pathway: The molecule will likely fragment in a predictable manner, breaking at the weakest bonds or forming particularly stable fragment ions.

Figure 4: A plausible fragmentation pathway for the title compound under EI-MS.

Summary

The structural identity and purity of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one can be unequivocally established through a multi-technique spectroscopic approach. FT-IR confirms the presence of key functional groups, particularly the lactam N-H and C=O. NMR spectroscopy provides the definitive atomic connectivity, distinguishing it from other isomers. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. Together, these methods form a self-validating system essential for the rigorous characterization required in modern chemical and pharmaceutical research.

References

-

El-Badry, Y. A. et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 4(5):2354-2361. [Link]

-

Mohamed, M. S. et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. [Link]

-

Gouda, M. A. et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules. [Link]

-

Gouda, M. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters. [Link]

-

Karthikeyan, M. et al. (2014). 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. Acta Crystallographica Section E. [Link]

-

Conde, S. et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

-

Strappaghetti, G. et al. (2006). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

El-Badry, Y. A. et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. ResearchGate. [Link]

-

ACS Medicinal Chemistry Letters. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Publications. [Link]

-

Nikolova, P. et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]

-

Gouda, M. A. et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]

-

ResearchGate. (n.d.). FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (A) phthalocyanine 3 in DMSO and (B) in... ResearchGate. [Link]

-

Turska, K. et al. (2022). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules. [Link]

-

El-Gendy, Z. et al. (2001). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

1H NMR and 13C NMR analysis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to explain the causality behind the analytical strategy. It details the predicted ¹H and ¹³C NMR spectral features, leveraging data from analogous structures and foundational NMR principles. Furthermore, it outlines a suite of two-dimensional (2D) NMR experiments—including COSY, HSQC, and HMBC—that form a self-validating system for unambiguous resonance assignment. Detailed, field-proven experimental protocols are provided for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. The guide is grounded in authoritative references and emphasizes a logical workflow from initial 1D spectral acquisition to the comprehensive connectivity mapping achieved through 2D correlation studies.

Introduction: The Structural Challenge and the NMR Solution

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a bicyclic phthalazinone core linked to a substituted phenyl ring. Molecules containing the phthalazinone scaffold are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties[1][2][3]. The precise substitution pattern and the conformational orientation of the aryl substituent are critical determinants of a compound's biological activity. Therefore, unambiguous structural verification is a cornerstone of the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete and unambiguous determination of molecular structure in solution.[4] Unlike techniques that provide information on functional groups (IR) or molecular weight (Mass Spectrometry), NMR reveals the precise carbon-hydrogen framework and the connectivity between atoms.

This guide presents a predictive but robust analytical workflow for the complete ¹H and ¹³C NMR spectral assignment of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. We will detail the expected chemical shifts, coupling patterns, and the strategic application of 2D NMR experiments to assemble the molecular puzzle.

Molecular Structure and Atom Numbering System

A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is numbered below for the purpose of all subsequent spectral assignments. This systematic numbering facilitates clear communication and unambiguous correlation of NMR signals to specific atoms within the molecule.

Caption: Molecular structure and atom numbering of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one.

Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)

The choice of solvent is critical as it can influence chemical shifts.[5][6][7] Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for this predictive analysis due to its excellent solubilizing power for many organic compounds and its ability to engage in hydrogen bonding, which helps in identifying labile protons like N-H.

-

N-H Proton (N2-H): A broad singlet is expected in the range of δ 11.0 - 12.5 ppm . This significant downfield shift is characteristic of an amide/lactam N-H proton, which is deshielded and often participates in intermolecular hydrogen bonding with the DMSO solvent.[7] Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

-

Aromatic Protons (Phthalazinone Ring):

-

H-8: This proton is anticipated to be the most deshielded of the phthalazinone ring protons, appearing as a doublet of doublets around δ 8.25 - 8.40 ppm . Its downfield position is a result of the anisotropic effect of the adjacent C=O group and the inductive effect of the neighboring ring nitrogen (N3).

-

H-5, H-6, H-7: These three protons will constitute a more complex multiplet system in the aromatic region, typically between δ 7.70 - 7.95 ppm . H-5 and H-7 will likely appear as multiplets (triplet of doublets or complex multiplets), while H-6 may appear as a triplet or multiplet, all showing characteristic ortho and meta couplings.

-

-

Aromatic Protons (Dimethylphenyl Ring):

-

H-6': This proton is adjacent to the C1' carbon, which is bonded to the phthalazinone ring. It is expected to appear as a singlet or a narrowly split doublet (due to a small meta coupling) around δ 7.20 - 7.30 ppm .

-

H-3', H-4': These protons will likely appear as a multiplet or as distinct signals in the range of δ 7.05 - 7.15 ppm . H-3' will be a doublet, and H-4' will be a doublet of doublets, coupled to H-3' and H-6'.

-

-

Methyl Protons (-CH₃):

-

2'-CH₃ & 5'-CH₃: Two distinct singlets are expected for the two methyl groups. The chemical shifts will be in the upfield region, predicted to be around δ 2.30 ppm and δ 2.10 ppm . The exact assignment would require 2D NMR (NOESY or HMBC) to correlate them to their respective positions on the phenyl ring.

-

Predicted ¹³C NMR and DEPT Spectrum Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides one signal for each unique carbon environment. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the multiplicity of each carbon signal (C, CH, CH₂, or CH₃).[8][9][10][11][12]

-

Carbonyl Carbon (C=O):

-

C-1: The lactam carbonyl carbon is expected to resonate significantly downfield, in the range of δ 158.0 - 162.0 ppm . This signal will be absent in all DEPT spectra.

-

-

Aromatic Quaternary Carbons (C):

-

C-4, C-4a, C-8a, C-1', C-2', C-5': Six quaternary carbon signals are expected. These will appear in the standard ¹³C spectrum but will be absent in DEPT-90 and DEPT-135 spectra.[10][11] Their predicted shifts are between δ 125.0 - 148.0 ppm . The C-4 carbon, directly attached to the phenyl ring and a nitrogen atom, is likely to be one of the more downfield signals in this group.

-

-

Aromatic Methine Carbons (CH):

-

C-5, C-6, C-7, C-8, C-3', C-4', C-6': Seven signals corresponding to protonated aromatic carbons are predicted. These will appear as positive signals in both DEPT-90 and DEPT-135 experiments.[9][10] They are expected in the range of δ 123.0 - 135.0 ppm . C-8, being adjacent to the electronegative nitrogen and carbonyl group, is likely to be the most downfield among the phthalazinone CH carbons.

-

-

Methyl Carbons (CH₃):

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides the initial data, 2D NMR experiments are essential to connect the signals and build the molecular framework, providing a self-validating dataset.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[13][14][15][16][17]

-

Phthalazinone System: Strong cross-peaks are expected between H-5/H-6, H-6/H-7, and H-7/H-8, confirming their adjacent relationships on the benzene ring portion of the phthalazinone system.

-

Dimethylphenyl System: Correlations will be observed between H-3'/H-4' and H-4'/H-6', establishing the connectivity within this spin system. The absence of a strong correlation to the methyl protons confirms they are singlets.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation). This experiment is invaluable for definitively assigning the signals of all protonated carbons. For example, the proton signal at ~δ 8.3 ppm (predicted H-8) will show a cross-peak to its corresponding carbon signal in the ¹³C spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton by revealing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[18][19][20]

-

Connecting the Rings: The most critical correlation will be between the protons on the dimethylphenyl ring (e.g., H-6') and the C-4 carbon of the phthalazinone ring. This ³JCH correlation definitively establishes the connectivity between the two major fragments of the molecule.

-

Assigning Quaternary Carbons: HMBC is the primary method for assigning non-protonated carbons. For example, the methyl protons (2'-CH₃) will show a two-bond correlation to C-2' and a three-bond correlation to C-1' and C-3'. Similarly, the H-5 proton will show a three-bond correlation to the quaternary carbon C-4a.

-

Confirming Carbonyl Position: The H-8 proton should show a three-bond correlation (³JCH) to the carbonyl carbon C-1, confirming its position.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 6. mdpi.com [mdpi.com]

- 7. Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. compoundchem.com [compoundchem.com]

- 9. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. web.pdx.edu [web.pdx.edu]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. UCSD SSPPS NMR Facility: Measuring long range heteronuclear couplings [sopnmr.blogspot.com]

- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

Introduction

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class. The structural elucidation and metabolic profiling of such compounds are critical in medicinal chemistry and drug development, where mass spectrometry serves as an indispensable analytical tool.[1] Understanding the fragmentation pattern under ionization is paramount for unequivocal identification and characterization. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, grounded in established chemical principles and data from analogous structures.

The target molecule, with a molecular formula of C₁₆H₁₄N₂O and a molecular weight of 250.3 g/mol , is expected to exhibit a distinct fragmentation pattern that offers a veritable fingerprint for its identification.[2] This guide will dissect the primary fragmentation routes, from the initial molecular ion to the stable daughter ions, providing researchers with a predictive framework for interpreting mass spectra of this and related compounds.

Experimental Context: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[3] This process is highly reproducible and generates a detailed mass spectrum that is rich in structural information. The fragmentation pathways discussed herein are based on the principles of EI-MS, where the initial event is the formation of a radical cation (M⁺•) upon electron bombardment.[4]

Predicted Key Fragmentation Steps

The fragmentation of the 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one molecular ion (m/z 250) is anticipated to proceed through several competing pathways, primarily involving cleavages within the phthalazinone core and at the bond connecting the dimethylphenyl substituent.

Major Fragmentation Pathways

The fragmentation of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one can be rationalized into two primary cascades originating from the molecular ion. These pathways are driven by the formation of stable neutral molecules and resonance-stabilized cationic fragments.

Pathway A: Cleavage of the Dimethylphenyl Group

A prominent fragmentation route for N-aryl substituted heterocyclic compounds involves the cleavage of the bond between the aromatic substituent and the heterocyclic ring. This pathway is initiated by the homolytic cleavage of the C-N bond, leading to the formation of a stable dimethylphenyl radical and a protonated phthalazinone fragment.

Workflow for Pathway A Fragmentation

Caption: Proposed fragmentation cascade originating from the cleavage of the dimethylphenyl group.

-

Loss of a Methyl Radical: A common initial fragmentation for molecules containing methyl groups is the loss of a methyl radical (•CH₃) to form a resonance-stabilized cation. This would result in a fragment ion at m/z 235 .

-

Cleavage of the Dimethylphenyl Radical: The most significant fragmentation in this pathway is the cleavage of the C-C bond connecting the dimethylphenyl group to the phthalazinone ring. This results in the formation of a stable dimethylphenyl radical (•C₈H₉) and the phthalazinone cation at m/z 145 .

-

Fragmentation of the Phthalazinone Cation: The resulting phthalazinone cation (m/z 145) can undergo further fragmentation. A plausible route is the loss of a neutral nitrogen molecule (N₂) to yield a fragment at m/z 119 . This is a common fragmentation for nitrogen-containing heterocyclic compounds.[5][6]

-

Sequential Neutral Losses: The fragment at m/z 119 can then lose a nitrogen atom to form an ion at m/z 105 . Subsequent loss of carbon monoxide (CO) from this fragment would lead to the formation of the phenyl cation at m/z 77 .

Pathway B: Fragmentation of the Phthalazinone Ring

This pathway involves the initial fragmentation of the heterocyclic phthalazinone ring system, a process observed in the mass spectra of various phthalazinone derivatives.[5][7]

Workflow for Pathway B Fragmentation

Caption: Alternative fragmentation cascade involving the initial breakdown of the phthalazinone core.

-

Loss of Carbon Monoxide: The initial loss of a neutral carbon monoxide (CO) molecule from the molecular ion is a characteristic fragmentation of carbonyl-containing compounds.[8] This would produce a radical cation at m/z 222 .

-

Loss of a Diazene Radical: Another plausible fragmentation is the expulsion of a diazene radical (•N₂H), leading to a fragment ion at m/z 221 .

-

Formation of the Dimethylphenyl Cation: Cleavage of the resulting fragment from the loss of the diazene radical can lead to the formation of the dimethylphenyl cation at m/z 105 .

-

Further Fragmentation: The fragment at m/z 222 can undergo further fragmentation, such as the loss of an amino radical (•NH₂) to yield an ion at m/z 206 .

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one and their proposed origins.

| m/z | Proposed Fragment Ion | Neutral Loss | Pathway |

| 250 | [C₁₆H₁₄N₂O]⁺• | - | Molecular Ion |

| 235 | [C₁₅H₁₁N₂O]⁺ | •CH₃ | A |

| 222 | [C₁₅H₁₄N₂]⁺• | CO | B |

| 221 | [C₁₆H₁₃O]⁺ | •N₂H | B |

| 206 | [C₁₅H₁₂N]⁺ | NH₂ | B |

| 145 | [C₈H₅N₂O]⁺ | •C₈H₉ | A |

| 119 | [C₇H₅NO]⁺• | N₂ | A |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | N or C₇H₃N₂O | A or B |

| 77 | [C₆H₅]⁺ | CO | A |

Conclusion

The in-silico fragmentation analysis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one based on established mass spectrometric principles and literature data on analogous compounds provides a robust predictive model for its behavior under electron ionization. The key fragmentation pathways are expected to involve the cleavage of the dimethylphenyl substituent and the systematic breakdown of the phthalazinone core. The characteristic fragment ions, particularly at m/z 235, 145, and 105, serve as diagnostic markers for the identification of this molecule. This guide offers a foundational framework for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism to interpret the mass spectra of this and structurally related phthalazinone derivatives.

References

-

El-Bassiouny, F. A., et al. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

El-Bassiouny, F. A., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

El-Bassiouny, F. A., et al. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. [Link]

-

Ismail, M. F., et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubChem. (n.d.). 1(2H)-Phthalazinone. PubChem. [Link]

-

Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Chemistry LibreTexts. [Link]

-

TMP Chem. (2016). Mass Spectral Fragmentation Pathways. YouTube. [Link]

-

TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

Sources

FT-IR spectrum of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one functional groups

An FT-IR Spectroscopic Analysis of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one: A Guide to Functional Group Identification

Abstract

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational frequencies. We will deconstruct the molecule into its constituent functional groups, predict their characteristic absorption bands, and provide a framework for spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and verification of complex organic molecules. Every analytical claim is substantiated by authoritative sources to ensure scientific integrity.

Introduction: The Role of FT-IR in Structural Elucidation

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one belongs to the phthalazinone class, a scaffold known for a wide range of biological activities.[1] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative primary tool for verifying the synthesis of such target molecules. It provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. The presence, absence, and precise position of absorption bands in the FT-IR spectrum allow for the confident identification of key functional groups, thereby confirming the successful formation of the target structure.

Molecular Structure and Key Vibrational Units

To interpret the FT-IR spectrum, we must first identify the functional groups within 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one that are infrared active. The structure contains several distinct units, each with characteristic vibrational modes.

-

Cyclic Amide (Lactam): The core of the phthalazinone moiety is a six-membered lactam ring. This group is defined by the N-H and C=O bonds.

-

N-H Bond: The secondary amine within the lactam ring.

-

C=O Bond (Amide I band): The carbonyl group of the lactam. Its frequency is sensitive to ring strain, conjugation, and hydrogen bonding.

-

Aromatic Systems: The molecule contains two distinct aromatic rings: the fused benzene ring of the phthalazinone core and the 2,5-dimethylphenyl substituent.

-

Aromatic C-H Bonds: Stretching and bending vibrations associated with the hydrogens on both aromatic rings.

-

Aromatic C=C and C=N Bonds: In-ring stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

-

Aliphatic C-H Bonds: Stretching and bending vibrations from the two methyl (-CH₃) groups on the phenyl substituent.

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional groups of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one.

Predicted FT-IR Spectrum: A Region-by-Region Analysis

The FT-IR spectrum is typically analyzed in distinct regions where specific types of vibrations occur. Based on the known effects of molecular structure on absorption frequencies, we can predict the spectrum of the target molecule.

N-H and C-H Stretching Region (4000 - 2800 cm⁻¹)

-

N-H Stretching: In the solid state, the N-H group of the lactam is expected to participate in intermolecular hydrogen bonding. This typically results in a single, broad absorption band. For solid-state lactams, this N-H stretching vibration appears strongly near 3200 cm⁻¹.[2] In some phthalazinone derivatives, this band has been observed between 3100 and 3300 cm⁻¹.[3] The broadness of this peak is a key diagnostic feature distinguishing it from sharper C-H or alkyne stretches.

-

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹. These bands are typically of weak to medium intensity and may appear as a cluster of small peaks in the 3100-3000 cm⁻¹ range.[4][5][6][7]

-

Aliphatic C-H Stretching: The C-H bonds of the two methyl groups on the phenyl ring will exhibit symmetric and asymmetric stretching vibrations. These absorptions are characteristically found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region.[6] The presence of peaks both just above and just below 3000 cm⁻¹ is strong evidence for the existence of both aromatic and aliphatic C-H bonds in the molecule.[8]

The Carbonyl (C=O) and Double Bond Region (1800 - 1500 cm⁻¹)

-

C=O Stretching (Amide I Band): The carbonyl stretch is one of the most intense and reliable peaks in the spectrum. For a six-membered lactam ring, the C=O absorption typically appears near 1680 cm⁻¹.[2] Conjugation with the adjacent aromatic ring can lower this frequency by delocalizing electron density and weakening the C=O double bond character.[9] In various phthalazinone derivatives, this strong C=O absorption has been reported in the range of 1650-1682 cm⁻¹.[1][3] Therefore, a very strong, sharp peak is predicted in this region.

-

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.[4][10] Aromatic compounds typically show two or more bands in this area.[5][6] The C=N stretching vibration of the phthalazinone ring is also expected in this region, often coupled with the C=C vibrations.

The Fingerprint Region (< 1500 cm⁻¹)

This region is characterized by a high density of complex vibrational modes, including C-H bending, C-N stretching, and C-C stretching, making it unique for each molecule.

-

C-H Bending: Aliphatic C-H bending from the methyl groups will appear around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).[6] Aromatic C-H in-plane bending vibrations occur between 1250-1000 cm⁻¹.[4]

-

Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the C-H out-of-plane bending vibrations of the aromatic rings. The exact positions of these bands are highly diagnostic of the substitution pattern on the rings.[4][10]

-

The phthalazinone core has four adjacent hydrogens, characteristic of an ortho-disubstituted pattern, which typically gives a strong band around 750 cm⁻¹.[8][10]

-

The 2,5-dimethylphenyl ring has three adjacent hydrogens (a 1,2,4-trisubstituted pattern), which would be expected to show a characteristic OOP band in the 860-800 cm⁻¹ range.

-

Summary of Predicted Vibrational Frequencies

The following table consolidates the predicted FT-IR absorption data for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3200 | N-H (Lactam) | Stretching | Medium-Strong, Broad |

| 3100 - 3000 | Aromatic C-H | Stretching | Weak-Medium, Sharp |

| 2960 - 2850 | Aliphatic C-H (CH₃) | Stretching | Medium, Sharp |

| 1680 - 1650 | C=O (Lactam, Amide I) | Stretching | Strong, Sharp |

| 1610 - 1450 | Aromatic C=C & C=N | In-ring Stretching | Medium-Strong, Sharp |

| ~1465 & ~1370 | Aliphatic C-H (CH₃) | Bending | Medium |

| 900 - 675 | Aromatic C-H | Out-of-Plane Bending | Strong, Sharp |

Experimental Protocol: FT-IR Analysis via ATR

This section details a standard operating procedure for acquiring an FT-IR spectrum of a solid powder sample using an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique in modern laboratories.

Rationale for Method Selection: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation. It eliminates the need for creating KBr pellets, which can be time-consuming and susceptible to moisture contamination. ATR provides high-quality spectra from a very small amount of solid material.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Lower the sampling anvil to ensure no sample is present.

-

From the instrument control software, initiate a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Raise the sampling anvil.

-

Place a small amount of the 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one powder (typically 1-2 mg) onto the center of the ATR crystal.

-

Lower the anvil and apply consistent pressure using the built-in pressure clamp. Adequate contact between the sample and the crystal is critical for a strong signal.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan from the software. The standard acquisition parameters are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction (if available in the software) to adjust for the wavelength-dependent depth of penetration of the IR beam.

-

Label the significant peaks with their corresponding wavenumbers.

-

Compare the obtained spectrum with the predicted frequencies in Section 4 to confirm the presence of the key functional groups.

-

-

Cleaning:

-

Raise the anvil and carefully remove the sample powder from the crystal surface with a soft wipe.

-

Clean the crystal thoroughly with solvent as described in step 2 to prepare for the next measurement.

-

Analytical Workflow Diagram

The logical flow from sample preparation to final structural confirmation is a self-validating system, ensuring reliable and reproducible results.

Caption: Logical workflow for FT-IR analysis using the ATR method.

Conclusion

The FT-IR spectrum of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is predicted to exhibit a unique and identifiable pattern of absorption bands. The definitive confirmation of its structure would rely on the simultaneous observation of several key features: a broad N-H stretch around 3200 cm⁻¹, both aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, a very strong lactam C=O stretch between 1680-1650 cm⁻¹, and a complex fingerprint region containing characteristic bands for the aromatic substitution patterns. By following the prescribed experimental protocol and comparing the resulting spectrum to this detailed analytical guide, researchers can confidently verify the molecular identity of this and structurally related compounds.

References

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

-

Nyquist, R. A., & Potts, W. J. (1959). Conformational effects on the nitrogen-hydrogen stretching frequencies of lactams. The Journal of Physical Chemistry, 63(4), 596-599. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Galiano, F., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(44), 23419-23427. Retrieved from [Link]

- Smith, B. C. (2016). Distinguishing Structural Isomers: Di-substituted Benzene Rings, Part II: Ortho- and Meta-Isomers. Spectroscopy, 31(7), 28-32.

- International Journal of Advanced Scientific Research. (2020). Study of the composition of aromatic hydrocarbons using IR spectroscopy. 5(1), 10-14.

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Retrieved from [Link]

- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 77-81.

- El-Badry, Y. A., et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361.

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Continued). Department of Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

-

Gable, K. P. (2018). The C=O Stretch. Oregon State University, Department of Chemistry. Retrieved from [Link]

- El-ziaty, M. A., et al. (2013). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.

-

ResearchGate. (n.d.). FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. Retrieved from [Link]

- DergiPark. (2007). Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M = Co, Cu and Mn; n = 1, 2). Journal of the Turkish Chemical Society, Section A: Chemistry, 26(3), 353-358.

-

National Institutes of Health. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

-

Smith, B. C. (n.d.). Table of Characteristic IR Absorptions. BKS Smith. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. allscientificjournal.com [allscientificjournal.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. The C=O Stretch [sites.science.oregonstate.edu]

- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

A Comprehensive Guide to Determining the Solubility Profile of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one for Preformulation Studies

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] Phthalazinone derivatives are recognized as a significant scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[3][4][5][6] This guide presents a comprehensive framework for determining the solubility profile of a specific member of this class, 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. We provide a detailed, field-proven methodology based on the equilibrium shake-flask method, rationale for solvent selection, and a robust analytical workflow using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals engaged in the preformulation and characterization of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a marketable drug, preformulation studies represent a foundational stage. Among the key parameters evaluated, solubility stands out as a primary determinant of a drug's ultimate success.[7] Poor solubility can lead to inadequate absorption and low bioavailability, potentially halting the development of otherwise promising candidates.[8] Therefore, a thorough understanding of an API's solubility in various media is not merely procedural—it is a strategic necessity that informs critical decisions in formulation, dosage form selection, and the prediction of in vivo behavior.[8][9]

The subject of this guide, 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, belongs to the phthalazinone class of heterocyclic compounds. This scaffold is of high interest due to its versatile biological activity.[5] Establishing a detailed solubility profile in a range of common laboratory solvents is the first step in unlocking its therapeutic potential.

1.1. Analyte Profile: 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

-

Chemical Name: 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

-

Molecular Formula: C₁₆H₁₄N₂O[10]

-

Chemical Structure:

(Illustrative Structure)

The structure features a bicyclic phthalazinone core, which contains a polar lactam moiety, fused to a substituted phenyl ring, which is nonpolar. This amphiphilic nature suggests a complex solubility profile, necessitating evaluation in a diverse set of solvents.

Theoretical Framework and Strategic Solvent Selection

The principle of "like dissolves like" provides a fundamental basis for solvent selection. A solvent's ability to dissolve a solute is governed by its polarity, hydrogen bonding capacity, and dielectric constant.[12] To construct a comprehensive profile for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, a panel of solvents representing a broad spectrum of these properties is required.

Causality Behind Solvent Choices: The selected solvents are not arbitrary; they are chosen to probe the compound's behavior in different chemical environments, mimicking potential formulation excipients and providing insights into its fundamental physicochemical nature. They are categorized into three main groups:

-

Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, can act as both hydrogen bond donors and acceptors.[12] Solubility in these is crucial for aqueous-based formulations and for understanding interactions with biological fluids.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Acetone possess high polarity and dipole moments but lack acidic protons.[13] DMSO is a powerful, universal solvent often used to create stock solutions for biological screening assays.[14][15]

-

Nonpolar Solvents: Toluene and hexane represent aromatic and aliphatic nonpolar environments, respectively. Solubility in these can indicate the compound's lipophilicity and potential for dissolution in lipid-based delivery systems.

Based on this rationale, the following common lab solvents are recommended for a comprehensive initial screen.

| Solvent Category | Recommended Solvents | Rationale for Inclusion |

| Polar Protic | Water | The universal biological solvent; baseline for aqueous solubility.[13] |

| Ethanol (EtOH) | Common co-solvent in pharmaceutical formulations.[14] | |

| Methanol (MeOH) | A highly polar alcohol, useful for comparison with ethanol.[14] | |

| Isopropanol (IPA) | A less polar alcohol, often used in topical preparations.[13] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power; standard for initial compound stocks.[13][15] |

| Acetonitrile (ACN) | Common solvent in reversed-phase HPLC; relevant for analytical work.[13] | |

| Acetone | A moderately polar ketone, useful as an intermediate solvent.[14] | |

| Tetrahydrofuran (THF) | A cyclic ether with moderate polarity.[13] | |

| Nonpolar / Low Polarity | Dichloromethane (DCM) | A halogenated solvent effective for many organic compounds.[16] |

| Toluene | An aromatic, nonpolar solvent.[13] | |

| Hexane | An aliphatic, highly nonpolar solvent; assesses lipophilicity.[14] |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To ensure data accuracy and reproducibility, the "gold standard" shake-flask method is recommended for determining thermodynamic equilibrium solubility.[9] This method measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, which is the most relevant measure for predicting long-term formulation stability.[8]

Workflow for Shake-Flask Solubility Measurement

The following diagram outlines the self-validating workflow designed to ensure accurate and reliable solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one (crystalline solid)

-

Selected solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC-UV system

Protocol:

-

Preparation: Accurately weigh an excess amount of the compound (e.g., 5 mg) into a tared 2 mL glass vial. The presence of excess solid is essential to ensure that equilibrium with a saturated solution is achieved.[15]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and moderate agitation. Allow the slurry to equilibrate for at least 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is fully reached, especially for sparingly soluble compounds.

-

Phase Separation: After equilibration, remove the vial and centrifuge it at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step is critical for separating the saturated liquid phase from the solid residue.[17]

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the analyte.[2][18]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

For clarity and ease of comparison, the quantitative solubility data should be summarized in a structured table. The results can be further classified using standard pharmaceutical descriptors.

Illustrative Solubility Profile

The following table presents a hypothetical but plausible solubility profile for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one, based on its structure.

| Solvent | Category | Solubility at 25°C (mg/mL) | USP/BP Descriptive Term | Implications for Drug Development |

| Water | Polar Protic | < 0.01 | Practically Insoluble | Indicates potential bioavailability challenges for oral administration. Requires enabling formulation strategies (e.g., solid dispersion, nanosuspension). |

| Ethanol | Polar Protic | 5.5 | Sparingly Soluble | Suitable for developing liquid oral solutions or as a co-solvent in parenteral formulations. |

| Methanol | Polar Protic | 8.2 | Sparingly Soluble | Useful for analytical method development and as a processing solvent. |

| Isopropanol | Polar Protic | 2.1 | Slightly Soluble | Potential use in topical or specialized liquid formulations. |

| DMSO | Polar Aprotic | > 100 | Very Soluble | Excellent solvent for preparing high-concentration stock solutions for in vitro screening.[14] |

| Acetonitrile | Polar Aprotic | 15.0 | Soluble | Good solubility supports its use in mobile phases for purification and analysis. |

| Acetone | Polar Aprotic | 25.0 | Soluble | Can be used as an effective processing or crystallization solvent. |

| THF | Polar Aprotic | 45.0 | Freely Soluble | Strong solubilizing power for organic synthesis and purification steps. |

| Dichloromethane | Low Polarity | 60.0 | Freely Soluble | High solubility suggests good partitioning into organic phases, useful for extraction. |

| Toluene | Nonpolar | 12.0 | Soluble | Indicates moderate lipophilicity. |

| Hexane | Nonpolar | < 0.1 | Practically Insoluble | Low solubility confirms the compound is not purely lipophilic and possesses significant polar character from the lactam group. |

Note: The data presented in this table is for illustrative purposes only and must be confirmed by experimental measurement.

Conclusion

A comprehensive understanding of the solubility profile of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is an indispensable prerequisite for its advancement as a potential drug candidate. The systematic approach detailed in this guide, centered on the robust shake-flask method and a strategically selected panel of solvents, provides the necessary framework for generating high-quality, reliable data. This data is fundamental for guiding rational formulation design, enabling consistent performance in biological assays, and ultimately, maximizing the therapeutic potential of this promising pharmacological scaffold.

References

-

AGAPharma. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]

-

Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Ganesan, D. (2017). solubility experimental methods.pptx. SlideShare. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

CP Lab Safety. (n.d.). Understanding Common Lab Solvents. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-